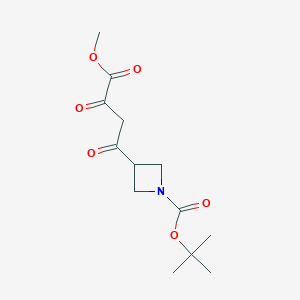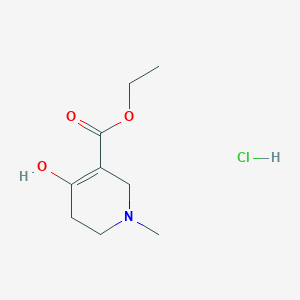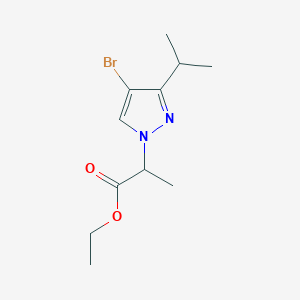![molecular formula C19H19N7O3 B2895759 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1795189-76-2](/img/structure/B2895759.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a dioxin ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and ring closure . The exact methods can vary depending on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR and MS analysis . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through a variety of laboratory tests. These could include tests to determine its melting point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research into compounds with a benzodioxin or piperazinyl methanone structure has led to the development of various heterocyclic compounds. These include the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, indicating their potential in medicinal chemistry for drug development. The compounds were tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, showing high selectivity and efficacy in inhibiting COX-2, with substantial analgesic and anti-inflammatory activities comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial and Anticonvulsant Agents
The development of new pyridine derivatives showcases another area of scientific research application. These derivatives have shown variable and modest antimicrobial activity against bacteria and fungi. Such studies emphasize the potential of structurally related compounds in treating microbial infections (Patel, Agravat, & Shaikh, 2011). Additionally, compounds featuring triazinyl and pyrrolidinyl methanone structures have been synthesized for their anticonvulsant activities. These compounds were evaluated using the maximal electroshock (MES) test, indicating their potential as sodium channel blockers and anticonvulsant agents, with one compound showing significant potency compared to phenytoin, a reference drug (Malik & Khan, 2014).
Antipsychotic Drug Development
Research into conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors has identified compounds with potential as antipsychotic drugs. These compounds, featuring structural similarities to the queried compound, show selectivity and potency in vitro and in vivo assays, suggesting their utility in developing new treatments for psychiatric disorders (Raviña et al., 2000).
Antiproliferative Activity
Compounds containing elements of the queried structure have been evaluated for antiproliferative activity. For instance, a novel compound with a benzisoxazole and piperidinyl structure was synthesized and characterized, indicating potential applications in cancer research due to its molecular stability and interaction analyses (Prasad et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(16-10-28-14-3-1-2-4-15(14)29-16)25-7-5-24(6-8-25)17-9-18(22-12-21-17)26-13-20-11-23-26/h1-4,9,11-13,16H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGOGKRMQHJKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2895676.png)
![2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2895677.png)

![1-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2895679.png)
![(1R,4S,6S,7S)-7-Ethoxycarbonyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2895681.png)

![7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2895684.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2895693.png)
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/no-structure.png)
![N-[2-(3-Chloro-4-cyclopentyloxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2895695.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2895696.png)
![2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanenitrile](/img/structure/B2895698.png)
![[4-(Ethoxymethoxy)phenyl]methanol](/img/structure/B2895699.png)